9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL
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Overview
Description
9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL is a chemical compound known for its unique structure and properties It is a derivative of fluorenol, where a hydroxycyclohexyl group is attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL typically involves the reaction of fluorenone with cyclohexanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the hydroxycyclohexyl group. The process may involve multiple steps, including purification and crystallization, to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups such as alkyl or alkoxy groups.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various alkylated fluorenes.
Scientific Research Applications
9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, facilitating the formation of polymers under UV light.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL involves its interaction with specific molecular targets and pathways. As a photoinitiator, it absorbs UV light and undergoes a photochemical reaction, generating reactive species that initiate polymerization. In biological systems, it may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: A similar compound used as a photoinitiator in UV-curable technologies.
1-Benzoyl-1-hydroxycyclohexane: Another related compound with similar applications in polymer chemistry.
Uniqueness
9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL is unique due to its specific structure, which combines the properties of fluorenol and hydroxycyclohexyl groups
Properties
CAS No. |
117959-47-4 |
---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
9-(1-hydroxycyclohexyl)fluoren-9-ol |
InChI |
InChI=1S/C19H20O2/c20-18(12-6-1-7-13-18)19(21)16-10-4-2-8-14(16)15-9-3-5-11-17(15)19/h2-5,8-11,20-21H,1,6-7,12-13H2 |
InChI Key |
OWZQZBUTVLYCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2(C3=CC=CC=C3C4=CC=CC=C42)O)O |
Origin of Product |
United States |
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